3-Methyl-5-(trifluoromethoxy)benzonitrile

描述

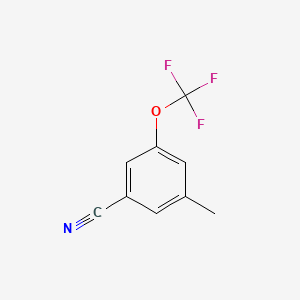

3-Methyl-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is known for its applications in various fields of research and industry due to its unique chemical properties.

准备方法

The synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-methylbenzonitrile with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.

化学反应分析

3-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H6F3NO

- Molecular Weight : 201.15 g/mol

- CAS Number : 916420-59-2

- IUPAC Name : 3-methyl-5-(trifluoromethoxy)benzonitrile

The trifluoromethoxy group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:

- Oxidation : Conversion to oxidized derivatives.

- Reduction : Formation of reduced forms.

- Substitution Reactions : Replacement of functional groups using common reagents.

This versatility allows chemists to utilize this compound in creating new materials and pharmaceuticals.

Biological Research

Research has focused on the interactions of this compound with biological systems. Notably, its potential therapeutic properties are being explored in drug development. The trifluoromethoxy group is known to enhance bioactivity, making this compound a candidate for further investigation in medicinal chemistry.

Pharmaceutical Applications

The compound's structural features suggest potential applications in developing novel pharmaceuticals. For instance, studies have indicated that trifluoromethyl-substituted compounds can exhibit improved efficacy against various diseases, including malaria and cancer. The compound's role as a precursor in synthesizing drug candidates is particularly noteworthy.

Case Study 1: Antimalarial Drug Development

A study focused on synthesizing new derivatives of benzenesulfonamides highlights the significance of trifluoromethyl groups in enhancing antimalarial activity. The research indicated that compounds similar to this compound exhibited promising results in inhibiting malaria parasites, suggesting potential pathways for developing effective treatments .

Case Study 2: Material Science

In material science, the compound has been utilized to create polymers with specific chemical properties. Its incorporation into polymer matrices has shown to enhance thermal stability and chemical resistance, making it valuable for industrial applications.

作用机制

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in its chemical behavior, influencing its reactivity and interactions with other molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.

相似化合物的比较

3-Methyl-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

3-(Trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

4-(Trifluoromethyl)benzonitrile: This compound has the trifluoromethyl group in a different position on the benzene ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

生物活性

3-Methyl-5-(trifluoromethoxy)benzonitrile (CAS No. 916420-59-2) is an organic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethoxy group, and a cyano group. Its molecular formula is C₉H₆F₃NO, with a molecular weight of approximately 201.15 g/mol. The unique trifluoromethoxy group imparts significant electronegative properties, potentially influencing its interactions with biological systems.

Currently, no specific mechanism of action has been established for this compound. However, it is hypothesized that the trifluoromethoxy group may enhance binding affinity to biological targets, potentially increasing potency or selectivity compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR)

A comparative analysis with related compounds provides insights into potential biological activities:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 3-Methyl-5-(trifluoromethyl)benzonitrile | Methyl and trifluoromethyl groups | Strong electronegative properties |

| 3-Methoxy-5-(trifluoromethyl)benzonitrile | Methoxy and trifluoromethyl groups | Different electronic effects due to methoxy |

| 4-Trifluoromethylbenzonitrile | Trifluoromethyl and cyano groups | Lack of additional methyl substitution |

| 2-Trifluoromethylbenzaldehyde | Trifluoromethyl and aldehyde functional group | Reactivity due to aldehyde functionality |

The presence of both methyl and trifluoromethoxy groups in this compound is expected to confer distinct chemical properties that may influence its biological activity.

Pharmacological Potential

Research on other trifluoromethyl-containing compounds has shown varied biological activities, including:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have been noted for their enhanced antimicrobial properties due to increased lipophilicity and altered electronic characteristics.

- Anticancer Activity : Some fluorinated compounds exhibit cytotoxic effects against various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways .

Case Studies

While specific case studies on this compound are lacking, related research highlights the importance of substituent effects in determining biological activity:

- Trifluoromethyl Substituents : Studies have demonstrated that compounds with trifluoromethyl groups often show increased potency against protozoan parasites like E. histolytica and G. intestinalis due to enhanced interactions with target enzymes .

- Indazole Derivatives : Research on indazole derivatives indicates that electron-withdrawing substituents can significantly enhance antiprotozoal activity, suggesting that similar modifications in this compound could yield promising results.

属性

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNGFLRCPBNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273059 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-59-2 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。